![molecular formula C9H15BrO2 B2455314 2-(溴甲基)-1,8-二氧杂螺[4.5]癸烷 CAS No. 1851527-23-5](/img/structure/B2455314.png)
2-(溴甲基)-1,8-二氧杂螺[4.5]癸烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane” is a type of organic compound . It’s part of a larger class of compounds referred to as aliphatic, which do not incorporate any aromatic rings in their molecular structure .
Synthesis Analysis
While specific synthesis methods for “2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane” were not found, there are general methods for synthesizing similar structures. For instance, bromomethyl cyclopropane can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis
The molecular structure of similar compounds like “1-(bromomethyl)-8-oxaspiro[4.5]decane” has been reported. Its molecular weight is 233.15 .作用机制
The mechanism of action of BMD is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components. BMD has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins. BMD has also been shown to have antibacterial activity through the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
BMD has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, antibacterial activity, and the ability to inhibit the growth of certain fungi. BMD has also been shown to have potential as an anti-inflammatory agent through the inhibition of pro-inflammatory cytokines.
实验室实验的优点和局限性
BMD has several advantages for use in lab experiments, including its unique chemical structure, its potential as a building block for complex organic molecules, and its potential as an antitumor agent. However, there are also limitations to its use, including its toxicity and the potential for reactive intermediates to interact with cellular components in an unintended manner.
未来方向
There are several future directions for the study of BMD, including the development of more efficient synthesis methods, the optimization of its antitumor activity, and the exploration of its potential as a building block for novel materials. Other potential future directions include the investigation of its antibacterial and anti-inflammatory activities and the development of BMD-based therapeutics for the treatment of various diseases.
Conclusion:
In conclusion, 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of BMD and its applications in various fields.
合成方法
The synthesis of BMD can be achieved through a multistep process that involves the reaction of 1,8-dioxaspiro[4.5]decane with bromine in the presence of a catalyst. The resulting compound can be purified through various methods, including recrystallization and column chromatography. The yield of BMD can be optimized through the use of different reaction conditions and purification techniques.
科学研究应用
自由基化学
该化合物可用于制备与吡喃糖或呋喃糖碳水化合物骨架稠合的螺杂环,使用自由基化学 . 该过程涉及各种杂螺[m.n]烷双环结构(m = 3–5,n = 4–6),其具有一个、两个或三个杂原子(N、O、Si、S) .
电化学亲电溴化/螺环化
已开发出一种以 2-溴乙醇为溴化试剂的 N-苄基丙烯酰胺的电化学亲电溴化/螺环化 . 该过程采用由阴极还原和阳极氧化产生的低浓度溴作为亲电试剂,并实现了一种涉及 H2O 的亲电螺环化 .
溴化 2-氮杂螺[4.5]癸烷的合成
该化合物可用于合成未开发的溴化 2-氮杂螺[4.5]癸烷 . 这些溴化 2-氮杂螺[4.5]癸烷可以在温和条件下以令人满意的收率获得,并且该反应在克级合成中表现出良好的效率 .
后期转化
该化合物可用于后期转化和合成应用,通过溴化 2-氮杂螺[4.5]癸烷的脱溴串联环化构建环庚[c]吡咯-1,6-二酮 .
1-氮杂螺[4.5]三烯酮的合成
该化合物可用于通过 N-芳基炔酰胺的电化学氧化卤素螺环化合成 1-氮杂螺[4.5]三烯酮 .
氮杂螺[5.5]癸烷的合成
属性
IUPAC Name |
2-(bromomethyl)-1,8-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c10-7-8-1-2-9(12-8)3-5-11-6-4-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWPCXCSMIAIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)OC1CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1851527-23-5 |
Source


|
| Record name | 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

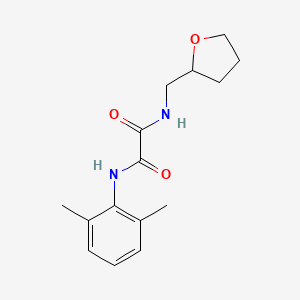
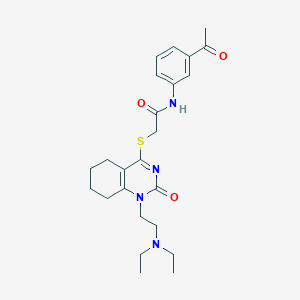
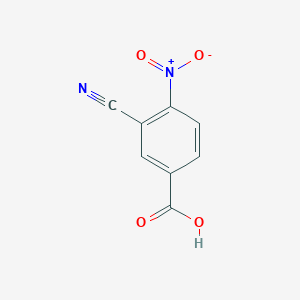

![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2455237.png)
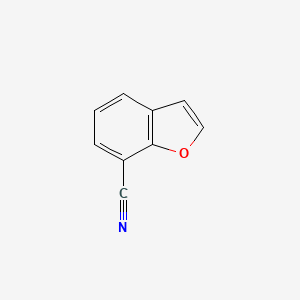
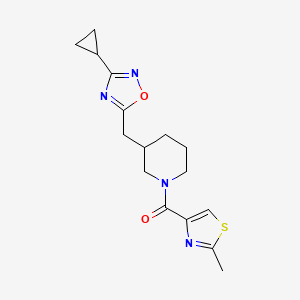
![4-[3-(Triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2455241.png)

![N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2455244.png)
![3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2455248.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2455251.png)
![2-ethoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2455252.png)
